Cas no 38652-29-8 (N-Nitroso Iminostilbene)
N-Nitroso Iminostilbene Chemical and Physical Properties
Names and Identifiers
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- 5H-Dibenz[b,f]azepine,5-nitroso-
- 5H-Dibenz(b,f)azepine, 5-nitroso-
- 5-Nitroso-5H-dibenzo[b,f]azepine
- N-Nitroso-5H-dibenz(b,f)azepine
- N-Nitroso Iminostilbene
- 38652-29-8
- DTXSID10959494
- XRCKQYSYMGZJSG-UHFFFAOYSA-N
- 5-Nitroso-5H-dibenzo[b,f]azepine #
- N-Nitrosoiminostilbene
- 5H-Dibenz[b,f]azepine, 5-nitroso-
- 11-nitrosobenzo[b][1]benzazepine
- N-Nitrosodibenzazepine
-
- Inchi: 1S/C14H10N2O/c17-15-16-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H
- InChI Key: XRCKQYSYMGZJSG-UHFFFAOYSA-N
- SMILES: O=NN1C2C=CC=CC=2C=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 222.0794
- Monoisotopic Mass: 222.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- Density: 1.19
- Boiling Point: 401.4°Cat760mmHg
- Flash Point: 196.6°C
- Refractive Index: 1.646
- PSA: 34.36
N-Nitroso Iminostilbene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N528100-10mg |
N-Nitroso Iminostilbene |
38652-29-8 | 10mg |
$ 121.00 | 2023-09-06 | ||
| TRC | N528100-25mg |
N-Nitroso Iminostilbene |
38652-29-8 | 25mg |
$ 242.00 | 2023-09-06 | ||
| TRC | N528100-50mg |
N-Nitroso Iminostilbene |
38652-29-8 | 50mg |
$ 471.00 | 2023-09-06 |
N-Nitroso Iminostilbene Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on N-Nitroso Iminostilbene
Comprehensive Overview of N-Nitroso Iminostilbene (CAS No. 38652-29-8): Properties, Applications, and Research Insights
N-Nitroso Iminostilbene (CAS No. 38652-29-8) is a specialized organic compound that has garnered attention in both academic and industrial research due to its unique chemical structure and potential applications. This compound, characterized by the presence of a nitroso group (–NO) attached to an iminostilbene backbone, belongs to a class of nitroso compounds known for their reactivity and versatility in synthetic chemistry. Researchers and professionals often search for terms like "N-Nitroso Iminostilbene synthesis", "CAS 38652-29-8 applications", or "nitroso compound safety", reflecting the growing interest in its properties and uses.
The molecular formula of N-Nitroso Iminostilbene is C14H10N2O, with a molecular weight of 222.24 g/mol. Its structure features a stilbene core, which is a diphenylethylene derivative, combined with an imino group (–NH) and a nitroso moiety. This configuration imparts distinct electronic and steric properties, making it a subject of interest in photochemistry and material science. Recent studies have explored its potential as a photoactive material or a precursor for advanced organic synthesis, aligning with trends in sustainable chemistry and green technology.
One of the most frequently asked questions about N-Nitroso Iminostilbene revolves around its stability and handling. While the compound is not classified as hazardous under standard conditions, proper storage in a cool, dry environment is recommended to prevent degradation. Researchers often inquire about "N-Nitroso Iminostilbene solubility" and "compatibility with common solvents", as these factors are critical for experimental design. The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and acetone, but limited solubility in water.
In the context of biomedical research, N-Nitroso Iminostilbene has been investigated for its potential role in molecular probes or fluorescent markers. Its conjugated π-electron system allows for interesting optical properties, which could be leveraged in bioimaging or sensor development. However, comprehensive toxicological studies are necessary before any biomedical application, a topic often highlighted in searches like "N-Nitroso Iminostilbene toxicity profile".
The synthesis of N-Nitroso Iminostilbene typically involves the nitrosation of iminostilbene derivatives under controlled conditions. This process has been optimized to achieve high yields and purity, as detailed in recent patents and journal articles. Industrial queries often include "large-scale production of CAS 38652-29-8" and "cost-effective synthesis routes", reflecting the demand for scalable methodologies. Innovations in catalytic nitrosation and flow chemistry have further enhanced the efficiency of its production.
Environmental considerations are another hotspot for N-Nitroso Iminostilbene-related discussions. With increasing regulatory scrutiny on chemical emissions, researchers are exploring degradation pathways and eco-friendly alternatives. Searches such as "environmental impact of nitroso compounds" or "biodegradability of CAS 38652-29-8" underscore the need for sustainable practices in chemical manufacturing. Recent advancements in green chemistry have introduced novel approaches to minimize waste and energy consumption during synthesis.
Looking ahead, the future of N-Nitroso Iminostilbene research appears promising, particularly in interdisciplinary fields like nanotechnology and optoelectronics. Its ability to interact with light and other molecules positions it as a candidate for next-generation materials. As the scientific community continues to uncover its potential, queries like "emerging applications of N-Nitroso Iminostilbene" and "cutting-edge research on CAS 38652-29-8" are expected to rise, driving further innovation and discovery.
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